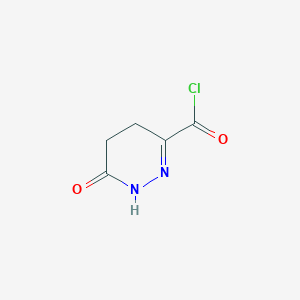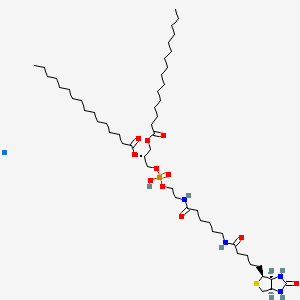
1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt is a head group modified lipid containing biotinyl cap phosphoethanolamine. This compound is a phospholipid, a lipid component in cell membranes, and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of chloroform/methanol/water as solvents in a 65:35:8 v/v/v ratio .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phosphoethanolamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced derivatives, and substituted phosphoethanolamine compounds .
Scientific Research Applications
1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt is widely used in scientific research, including:
Chemistry: Used in the study of lipid membranes and their properties.
Biology: Employed in the investigation of cell membrane dynamics and protein-lipid interactions.
Medicine: Utilized in drug delivery systems and the development of lipid-based therapeutics.
Industry: Applied in the formulation of liposomes and other lipid-based products
Mechanism of Action
The compound exerts its effects by integrating into lipid bilayers, thereby influencing membrane properties and dynamics. It interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity and function. The biotinyl cap allows for specific binding interactions with biotin-binding proteins, facilitating targeted delivery and localization .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid without the biotinyl cap.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with a choline head group.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: A phospholipid with shorter fatty acid chains
Uniqueness
1,2-Dipalmityl-sn-glycero-3-Phosphoethanolamine-N-(cap biotinyl) Sodium Salt is unique due to its biotinyl cap, which allows for specific binding interactions and targeted applications. This feature distinguishes it from other similar phospholipids and enhances its utility in various research and industrial applications .
Properties
Molecular Formula |
C53H99N4NaO11PS |
|---|---|
Molecular Weight |
1054.4 g/mol |
InChI |
InChI=1S/C53H99N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-50(60)65-42-45(68-51(61)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2)43-67-69(63,64)66-41-40-55-49(59)35-28-27-33-39-54-48(58)36-32-31-34-47-52-46(44-70-47)56-53(62)57-52;/h45-47,52H,3-44H2,1-2H3,(H,54,58)(H,55,59)(H,63,64)(H2,56,57,62);/t45-,46+,47+,52+;/m1./s1 |
InChI Key |
JXFQOXQSAGWJIJ-OHXMQTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
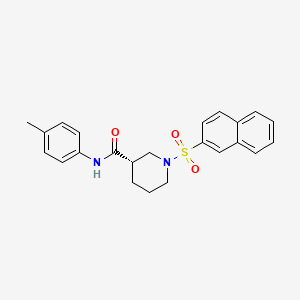
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
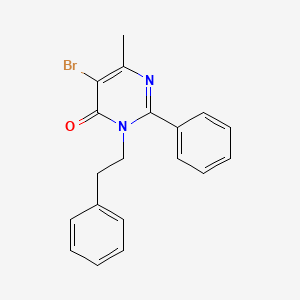
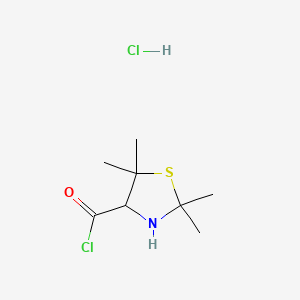
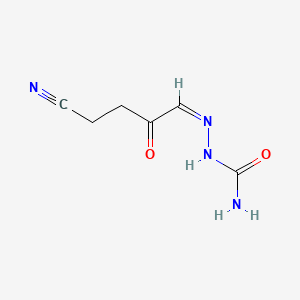
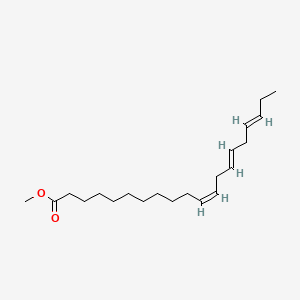
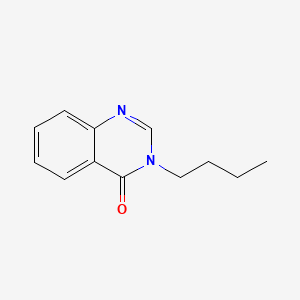


![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
